molecular formula C16H29N3O B4384293 (E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide

(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide

Cat. No.: B4384293
M. Wt: 279.42 g/mol
InChI Key: DPGQARWKGYRQOU-YIXHJXPBSA-N
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Description

(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bipiperidine moiety and a butenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide typically involves multiple steps. One common approach is the reaction of (1’-methyl-1,4’-bipiperidin-3-yl)methylamine with a suitable acylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-2-methyl-N-(1’-methyl-1,4’-bipiperidin-3-yl)-2-butenamide stands out due to its unique structural features, such as the presence of a butenamide group and the specific configuration of the bipiperidine moiety. These structural differences can lead to distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-4-13(2)16(20)17-14-6-5-9-19(12-14)15-7-10-18(3)11-8-15/h4,14-15H,5-12H2,1-3H3,(H,17,20)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGQARWKGYRQOU-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC1CCCN(C1)C2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)NC1CCCN(C1)C2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
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(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
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(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
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(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
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(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide
Reactant of Route 6
(E)-2-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]but-2-enamide

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